molecular formula C19H18N2O3S B2522500 (E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide CAS No. 325977-95-5

(E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2522500
CAS No.: 325977-95-5
M. Wt: 354.42
InChI Key: TUIUPWCZDKSIDM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 2,4-dimethoxy groups and a thiazole ring bearing a p-tolyl substituent.

Properties

IUPAC Name

2,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)16-11-25-19(20-16)21-18(22)15-9-8-14(23-2)10-17(15)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIUPWCZDKSIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,4-dimethoxybenzoyl chloride with 4-(p-tolyl)thiazol-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with alkyl halides : Forms N-alkylated derivatives via SN2 mechanisms.

  • Acylation : Reacts with acyl chlorides to yield amides (e.g., trifluoroacetylation) .

Table 1: Representative Nucleophilic Substitution Reactions

SubstrateReagent/ConditionsProductYield (%)Source
Amine hydrochlorideAcetyl chloride, pyridine, 0°CN-Acetylated triazole derivative82
Amine hydrochlorideBenzyl bromide, K2CO3, DMF, 60°CN-Benzyltriazole75

Cycloaddition Reactions

The triazole core participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked hybrids:

  • Click chemistry : Reacts with terminal alkynes in the presence of CuSO4/sodium ascorbate to generate bis-triazole systems .

Example Protocol :

text
1. Dissolve 1-(2,2,2-trifluoroethyl)triazol-4-amine (1 equiv) and aryl alkyne (1.5 equiv) in THF:H2O (1:1). 2. Add CuSO4 (0.5 equiv) and sodium ascorbate (1 M aqueous). 3. Stir at RT for 12 h. 4. Purify via flash chromatography (hexane:ethyl acetate = 6:4).

Yield: 60–85% for biphenyl-triazole hybrids .

Condensation Reactions

The amine group undergoes condensation with carbonyl compounds:

  • Schiff base formation : Reacts with aldehydes/ketones to form imines, useful in coordination chemistry .

  • Heterocycle synthesis : Condenses with β-ketoesters to yield fused triazole-pyrimidine systems .

Key Conditions :

  • Acidic (HCl) or basic (Et3N) catalysis.

  • Solvents: Ethanol, toluene, or solvent-free .

Cross-Coupling Reactions

The trifluoroethyl group enhances stability in metal-catalyzed couplings:

  • Suzuki–Miyaura coupling : Reacts with aryl boronic acids using Pd(PPh3)4 to form biaryl derivatives .

  • Buchwald–Hartwig amination : Forms C–N bonds with aryl halides .

Table 2: Palladium-Catalyzed Coupling Examples
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Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide can be achieved through various synthetic pathways. The general approach involves the formation of thiazole derivatives and subsequent coupling reactions. For instance, thiazole moieties can be synthesized via cyclization reactions involving appropriate precursors such as 2-aminothiazoles and benzoyl chlorides or similar acylating agents.

Table 1: Synthetic Pathways for Thiazole Derivatives

StepReagents/ConditionsProduct
1Chloroacetic acid + ThioureaThiazolidine-2,4-dione
23,4-Dimethoxybenzaldehyde + Potassium saltBenzylidene derivative
3Acylation with p-tolyl isocyanateFinal product

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with thiazole moieties can inhibit human topoisomerases, enzymes critical for DNA replication and transcription, thus presenting a potential mechanism for anticancer activity . In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines.

Antimicrobial Properties

Thiazole derivatives have also been evaluated for their antimicrobial activities. Studies suggest that compounds with similar structures exhibit promising antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Aspergillus niger and Apergillus oryzae . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies indicate that the compound interacts favorably with specific active sites in enzymes related to cancer progression and microbial resistance .

Case Studies and Research Findings

Several case studies illustrate the compound's potential applications:

  • Case Study 1 : A study involving a series of thiazole derivatives demonstrated that modifications at the aromatic ring significantly enhanced anticancer activity against breast cancer cell lines . The study reported IC50 values indicating effective inhibition of cell proliferation.
  • Case Study 2 : Another research focused on antimicrobial activity found that thiazole derivatives could serve as lead compounds for developing new antibiotics due to their effectiveness against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of (E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The thiazole ring is known to facilitate binding to biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Thiazole and Benzamide Moieties

Key Compounds for Comparison
  • N-(4-(Pyridin-4-yl)Thiazol-2-yl)-4-Methylbenzamide () Structural Difference: Replaces the p-tolyl group with a pyridyl ring and lacks methoxy substituents.
  • N-[3-(3-Methylphenyl)-5-(3-Dimethylamino-Acryloyl)-3H-[1,3,4]-Thiadiazol-2-Ylidene]-Benzamide (4g, ) Structural Difference: Incorporates a thiadiazole fused ring and a dimethylamino acryloyl group. Impact: The additional carbonyl and amino groups may facilitate hydrogen bonding, altering target binding compared to the methoxy-dominated electronic profile of the target compound.
  • N-(3-Allyl-4-Phenylthiazol-2(3H)-Ylidene)Benzamide (7c, ) Structural Difference: Features an allyl substituent on the thiazole nitrogen and a phenyl group at the 4-position.

Physicochemical Properties

Solubility and Lipophilicity

Compound Key Substituents Lipophilicity (Predicted)
Target Compound 2,4-Dimethoxy, p-tolyl Moderate (methoxy enhances polarity)
5p () Dodecyl chain High (long alkyl chain)
4g () Dimethylamino acryloyl Low (polar groups)
9c () 4-Bromophenyl Moderate (halogen adds lipophilicity)

Spectral Data Trends

  • 1H NMR Shifts : Methoxy protons in the target compound are expected near δ 3.8–4.0 ppm, consistent with analogs in (e.g., δ 3.85 for methoxy groups in 4d).
  • 13C NMR : The thiazole carbons in the target compound should align with δ 160–170 ppm, as seen in for fluorinated thiazolines.

Biological Activity

(E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18H16N2O3S
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance:

  • Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was demonstrated in studies where compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells .
  • IC50 Values : The compound's structural analogs have shown promising IC50 values indicating their effectiveness. For example, thiazole derivatives have been reported with IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of thiazole compounds are well-documented:

  • Activity Against Bacteria : Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures to this compound demonstrated significant antibacterial activity comparable to norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components:

  • Substituents : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl ring enhances the anticancer activity by improving the interaction with target proteins .
  • Thiazole Ring Modifications : Variations in the thiazole ring can significantly affect potency. For instance, substituents at specific positions on the thiazole ring have been correlated with increased activity against various cancer cell lines .

Case Studies and Research Findings

  • Anticancer Study :
    • A study evaluated several thiazole derivatives for their antiproliferative effects on cancer cell lines. The derivative similar to this compound showed promising results with an IC50 value significantly lower than that of traditional chemotherapeutics .
  • Antimicrobial Evaluation :
    • Another research focused on the antibacterial efficacy of thiazole derivatives against common pathogens. The results indicated that certain modifications led to enhanced antibacterial properties, making them suitable candidates for further development as antimicrobial agents .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa< 10
AnticancerMCF-7< 15
AntibacterialStaphylococcus aureus20
AntibacterialEscherichia coli25

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